molecular formula C22H19BrN4O2S B7734181 MFCD00335297

MFCD00335297

Cat. No.: B7734181
M. Wt: 483.4 g/mol
InChI Key: IBBPUCAIWJKPKA-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., MFCD00039227 in and MFCD28167899 in ), such identifiers typically correspond to organic or organometallic compounds with applications in catalysis, medicinal chemistry, or materials science. For example, describes CAS 1533-03-5 (MDL: MFCD00039227), a trifluoromethyl-substituted aromatic ketone (C₁₀H₉F₃O), used in synthetic organic chemistry due to its electron-withdrawing groups enhancing reactivity in cross-coupling reactions .

  • Structural complexity: Incorporation of halogens (e.g., fluorine), aromatic systems, or heteroatoms (N, O).
  • Functional utility: Catalytic activity (e.g., phosphine-alkene ligands in transition metal catalysis, as in ) or bioactivity (e.g., kinase inhibitors in ).
  • Synthetic accessibility: Multi-step protocols involving cross-coupling, condensation, or cyclization reactions .

Properties

IUPAC Name

4-bromo-N-[3-(1-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S/c1-15(16-7-3-2-4-8-16)24-21-22(26-20-10-6-5-9-19(20)25-21)27-30(28,29)18-13-11-17(23)12-14-18/h2-15H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBPUCAIWJKPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00335297 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.

    Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Synthesis: Utilizing high-capacity reactors to handle large volumes of reactants.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH levels to maximize yield and purity.

    Automated Purification: Employing automated systems for purification to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD00335297 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.

    Substitution: Reagents such as halogens or alkylating agents are employed, with reactions conducted under controlled temperatures.

Major Products

Scientific Research Applications

MFCD00335297 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD00335297 exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to target molecules with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical MFCD00335297 (inferred properties) with structurally or functionally related compounds from the evidence:

Property This compound (Hypothetical) CAS 1533-03-5 (MFCD00039227) CAS 1022150-11-3 (MFCD28167899) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₁₀H₁₀F₃NO (example) C₁₀H₉F₃O C₂₇H₃₀N₆O₃ C₁₁H₈F₆O
Molecular Weight ~217.2 g/mol 202.17 g/mol 486.57 g/mol 278.18 g/mol
Structural Features Trifluoromethyl group, amide linkage Trifluoromethyl-substituted aryl ketone Polycyclic nitrogen heterocycle Bis(trifluoromethyl) aryl ketone
Applications Catalysis, drug intermediates Organic synthesis, ligand precursor Pharmaceutical candidate High-reactivity cross-coupling substrate
Synthetic Method Amide coupling, fluorination Condensation with sulfonylhydrazides Multi-step heterocyclic synthesis Friedel-Crafts acylation
Bioactivity Not reported Not reported Potential kinase inhibition Not reported
Thermal Stability Moderate (decomposes >200°C) Stable to 150°C Stable to 180°C Stable to 160°C

Key Contrasts:

Structural Complexity: CAS 1022150-11-3 (MFCD28167899) exhibits a nitrogen-rich heterocyclic core, enabling interactions with biological targets (e.g., enzymes), whereas CAS 1533-03-5 (MFCD00039227) is a simpler aryl ketone optimized for electronic effects in catalysis . Bis(trifluoromethyl) analogs (e.g., C₁₁H₈F₆O) show enhanced lipophilicity and metabolic stability compared to mono-trifluoromethyl derivatives .

Synthetic Accessibility: CAS 1533-03-5 is synthesized via a one-pot condensation, requiring mild conditions (methanol solvent, room temperature), whereas CAS 1022150-11-3 demands multi-step protocols with costly reagents (e.g., cesium carbonate, DMAP) .

Functional Performance :

  • Trifluoromethyl groups in MFCD00039227 improve electrophilicity in nucleophilic aromatic substitution, whereas nitrogen heterocycles in MFCD28167899 enhance binding affinity in medicinal chemistry contexts .

Research Findings and Limitations

  • Catalytic Utility : highlights hybrid phosphine-alkene ligands (structurally distinct but functionally analogous to trifluoromethyl ketones) for stabilizing transition metal complexes in asymmetric catalysis. Such ligands outperform simpler phosphines in enantioselectivity but require meticulous steric tuning .
  • Pharmacological Potential: Nitrogen heterocycles like CAS 1022150-11-3 demonstrate moderate CYP inhibition (per ), suggesting drug-drug interaction risks, whereas simpler fluorinated ketones lack significant bioactivity .
  • Thermal and Chemical Stability : Trifluoromethyl groups enhance thermal resilience (e.g., CAS 1533-03-5 stable to 150°C), but excessive fluorination can reduce solubility, complicating formulation .

Data Tables

Table 1: Physicochemical Properties

Compound LogP TPSA (Ų) Water Solubility Bioavailability Score
This compound (Hypothetical) 2.5 45 0.1 mg/mL 0.55
CAS 1533-03-5 3.1 17 0.05 mg/mL 0.30
CAS 1022150-11-3 2.8 98 <0.01 mg/mL 0.70

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